molecular formula C22H28N2O4 B14366131 N-(1-Benzylpiperidin-4-yl)-2,3,5-trimethoxybenzamide CAS No. 92138-52-8

N-(1-Benzylpiperidin-4-yl)-2,3,5-trimethoxybenzamide

Cat. No.: B14366131
CAS No.: 92138-52-8
M. Wt: 384.5 g/mol
InChI Key: OAJFDQDNPCNLEP-UHFFFAOYSA-N
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Description

N-(1-Benzylpiperidin-4-yl)-2,3,5-trimethoxybenzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a benzylpiperidine moiety attached to a trimethoxybenzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Benzylpiperidin-4-yl)-2,3,5-trimethoxybenzamide typically involves the following steps:

    Formation of the Benzylpiperidine Intermediate: The initial step involves the synthesis of 1-benzylpiperidine. This can be achieved by the reductive amination of piperidine with benzyl chloride in the presence of a reducing agent such as sodium borohydride.

    Coupling with Trimethoxybenzoyl Chloride: The benzylpiperidine intermediate is then reacted with 2,3,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-Benzylpiperidin-4-yl)-2,3,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzamide moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced derivatives with altered oxidation states.

    Substitution: Substituted benzamide derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including interactions with biological targets such as enzymes and receptors.

    Medicine: Studied for its potential therapeutic applications, including its role as a pharmacological agent in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1-Benzylpiperidin-4-yl)-2,3,5-trimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(1-Benzylpiperidin-4-yl)acetohydrazide: A related compound with a similar benzylpiperidine structure but different functional groups.

    N-(1-Benzylpiperidin-4-yl)-2-furamide: Another compound with a benzylpiperidine moiety and a different amide structure.

    N-(1-Benzylpiperidin-4-yl)-N-phenylpropionamide: A compound with a similar core structure but different substituents.

Uniqueness

N-(1-Benzylpiperidin-4-yl)-2,3,5-trimethoxybenzamide is unique due to the presence of the trimethoxybenzamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research applications and potential therapeutic uses.

Properties

CAS No.

92138-52-8

Molecular Formula

C22H28N2O4

Molecular Weight

384.5 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-2,3,5-trimethoxybenzamide

InChI

InChI=1S/C22H28N2O4/c1-26-18-13-19(21(28-3)20(14-18)27-2)22(25)23-17-9-11-24(12-10-17)15-16-7-5-4-6-8-16/h4-8,13-14,17H,9-12,15H2,1-3H3,(H,23,25)

InChI Key

OAJFDQDNPCNLEP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)OC)OC)C(=O)NC2CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

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